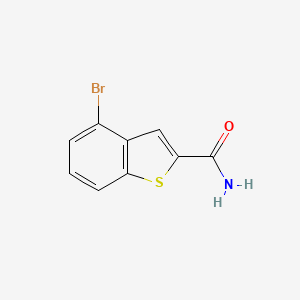

4-Bromo-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

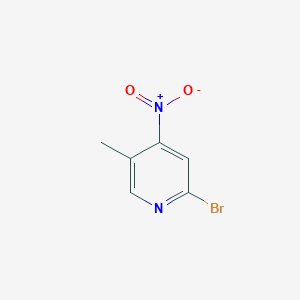

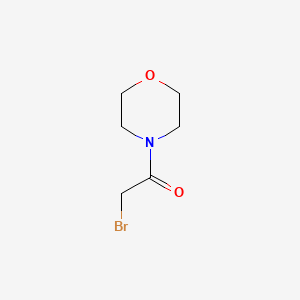

4-Bromo-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene carboxamide derivatives. These compounds have been synthesized and characterized for their potential pharmacological applications, particularly as inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), which is a key enzyme in the fatty acid biosynthesis pathway of the malaria-causing parasite Plasmodium falciparum .

Synthesis Analysis

The synthesis of benzothiophene carboxamide derivatives, including 4-bromo variants, involves multistep chemical reactions. For instance, a regioselective synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was achieved through successive direct lithiations and a bromination reaction starting from thiophene . The overall yield of this four-step protocol was reported to be 47%. Although the exact synthesis of 4-bromo-1-benzothiophene-2-carboxamide is not detailed in the provided papers, similar synthetic strategies involving lithiation and bromination may be applicable.

Molecular Structure Analysis

The molecular structure of benzothiophene carboxamide derivatives has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, mass spectrometry, and single-crystal X-ray diffraction . For example, the crystal and molecular structure of a nickel(II) complex of a 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivative was determined, providing insights into the coordination geometry and bonding interactions . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was established, revealing a strong intramolecular hydrogen bond .

Chemical Reactions Analysis

The chemical reactivity of 4-bromo-1-benzothiophene-2-carboxamide derivatives can be inferred from the synthesis and characterization studies. These compounds can form metal complexes, as demonstrated by the synthesis of Cu(II) and Ni(II) complexes of related 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives . Additionally, the formation of azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide indicates the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene carboxamide derivatives are closely related to their molecular structure. The crystallographic studies provide information on the solid-state properties, such as unit cell dimensions and space groups . The spectroscopic data, including IR and NMR, offer insights into the functional groups present and their chemical environment. The solubility, melting points, and stability of these compounds can be influenced by the presence of bromine and other substituents on the benzothiophene ring.

Wissenschaftliche Forschungsanwendungen

1. Antimalarial Applications

4-Bromo-1-benzothiophene-2-carboxamide derivatives have shown promise in antimalarial research. They have been identified as potent inhibitors of the Plasmodium asexual blood stages both in vitro and in vivo, specifically impairing the development of the trophozoite stage. This inhibition enhances the longevity of infected mice and prevents severe symptoms such as ataxia and convulsions. These derivatives thus hold potential for the development of new antimalarials (Banerjee et al., 2011), (Banerjee et al., 2011).

2. Synthesis of Pharmaceuticals

This compound is involved in the synthesis of various pharmaceuticals. For instance, it acts as an intermediate in the synthesis of the selective estrogen receptor modulator Raloxifene and its analogs. Different methods for preparing 2-amino-1-benzothiophenes, which include using 4-Bromo-1-benzothiophene-2-carboxamide, have been explored for their pharmacological relevance (Petrov, Popova, & Androsov, 2015).

3. Antibacterial and Antifungal Properties

Thiophene-3-carboxamide derivatives, including those related to 4-Bromo-1-benzothiophene-2-carboxamide, have shown antibacterial and antifungal activities. These compounds have unique structural features that contribute to their biological activities, making them candidates for further pharmaceutical development (Vasu et al., 2005), (Vasu et al., 2003).

4. Analgesic and Anti-inflammatory Agents

Some bromo-benzothiophene carboxamide derivatives have been evaluated for their analgesic and anti-inflammatory properties. These derivatives have shown to attenuate nociception and inflammation effectively, possibly more so than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This property is attributed to their selective inhibition of cyclooxygenase-2 (COX-2) and disruption of prostaglandin-E2-dependent positive feedback (Pathak et al., 2014).

Eigenschaften

IUPAC Name |

4-bromo-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDAQLCCPZXSNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)N)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541560 |

Source

|

| Record name | 4-Bromo-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-benzothiophene-2-carboxamide | |

CAS RN |

93103-86-7 |

Source

|

| Record name | 4-Bromo-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)